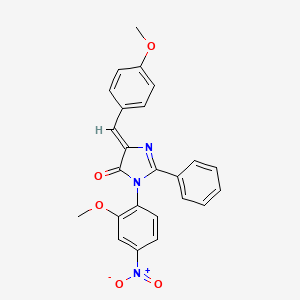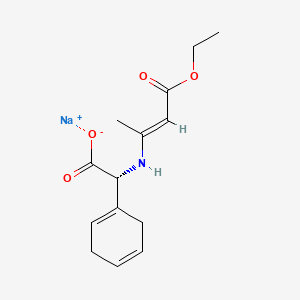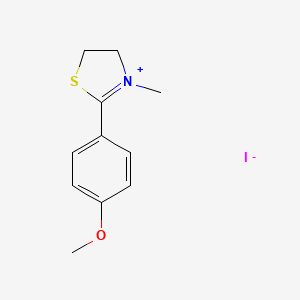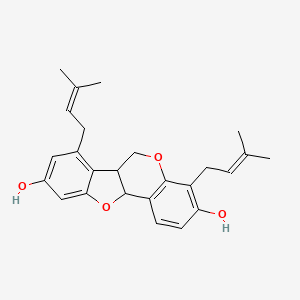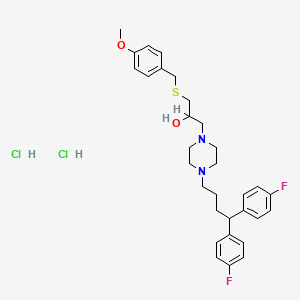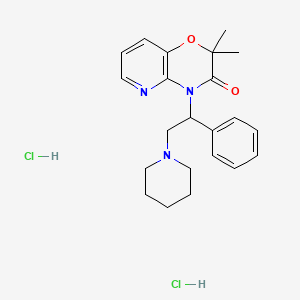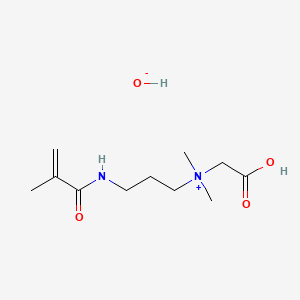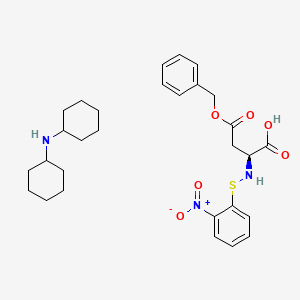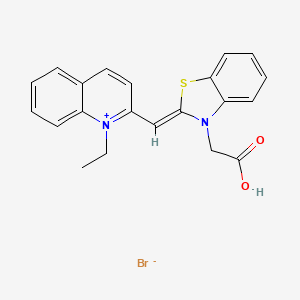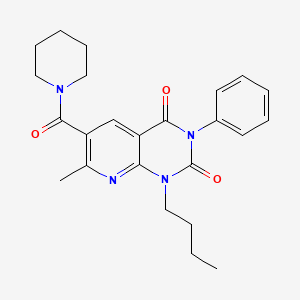
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a piperidine ring fused with a pyrido[2,3-d]pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a substituted pyrimidine derivative with a piperidine derivative under reflux conditions in the presence of a suitable solvent, such as pyridine . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable synthesis process.
化学反応の分析
Types of Reactions
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学的研究の応用
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- has several scientific research applications, including:
作用機序
The mechanism of action of piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, the compound may inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By binding to the active site of PARP-1, the compound prevents the enzyme from catalyzing the addition of ADP-ribose units to target proteins, thereby disrupting the DNA repair process and leading to cell death .
類似化合物との比較
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core structure and have been studied for their potential as PARP-1 inhibitors.
Indole derivatives: These compounds contain an indole moiety and exhibit various biological activities, including anticancer and antimicrobial properties.
Uniqueness
Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
特性
CAS番号 |
109493-41-6 |
|---|---|
分子式 |
C24H28N4O3 |
分子量 |
420.5 g/mol |
IUPAC名 |
1-butyl-7-methyl-3-phenyl-6-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H28N4O3/c1-3-4-15-27-21-20(23(30)28(24(27)31)18-11-7-5-8-12-18)16-19(17(2)25-21)22(29)26-13-9-6-10-14-26/h5,7-8,11-12,16H,3-4,6,9-10,13-15H2,1-2H3 |
InChIキー |
LRCNAYQUIAKNAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=NC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)C(=O)N4CCCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


